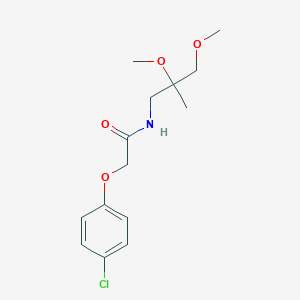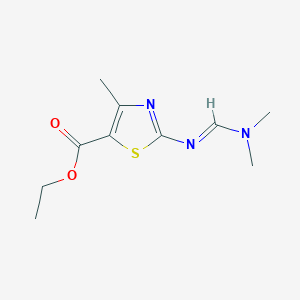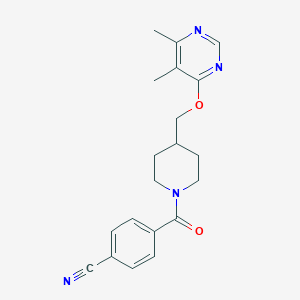
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound notable for its complexity and potential applications in various fields of science and industry. This compound belongs to the class of heterocyclic compounds due to the presence of the pyrimidine ring in its structure, which is often linked with bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. Key steps include the formation of the dimethylpyrimidine ring, its functionalization, and subsequent reactions to incorporate the piperidine and benzonitrile groups. Standard organic synthesis techniques, such as nucleophilic substitution, reductive amination, and esterification, may be employed under specific conditions (e.g., temperature control, solvent selection).
Industrial Production Methods
While the industrial-scale production of such a compound might employ similar synthetic routes, the methods would be optimized for efficiency and scalability. Catalysts, solvent recovery systems, and continuous flow reactors could be used to improve yield and reduce waste.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: The compound might undergo oxidation reactions at the dimethylpyrimidine moiety, potentially leading to the formation of pyrimidine oxides.
Reduction: Reduction processes might target the nitrile group to form primary amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and piperidine moiety.
Common Reagents and Conditions
Reagents such as hydride donors, strong acids and bases, and various electrophiles and nucleophiles are commonly involved. Conditions typically range from mild to harsh, depending on the specific reaction step, with temperature and pH being critical factors.
Major Products Formed
The primary product is the target compound, though side products may include intermediates from incomplete reactions or over-reactions, such as over-oxidation products.
科学的研究の応用
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile finds applications in multiple scientific fields:
Chemistry: Useful as an intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals.
Medicine: Could be investigated as a lead compound in the development of new therapeutic agents, given its structural complexity and potential bioactivity.
Industry: Utilized in the development of advanced materials or as a specialized reagent in chemical manufacturing processes.
作用機序
The mechanism by which 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile exerts its effects involves interactions at the molecular level. Its pyrimidine and piperidine moieties suggest potential binding to nucleic acids or proteins, affecting biological pathways:
Molecular Targets: May target enzymes or receptors, altering their activity.
Pathways Involved: Could influence signal transduction pathways, gene expression, or metabolic processes.
類似化合物との比較
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)phenol
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzaldehyde
I trust this covers what you need. If there's anything specific you'd like more detail on, just say!
特性
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-15(2)22-13-23-19(14)26-12-17-7-9-24(10-8-17)20(25)18-5-3-16(11-21)4-6-18/h3-6,13,17H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAXABHLQYGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)
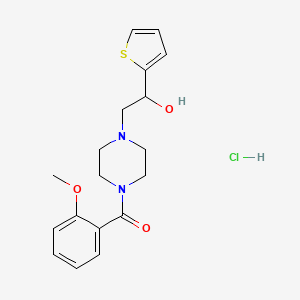

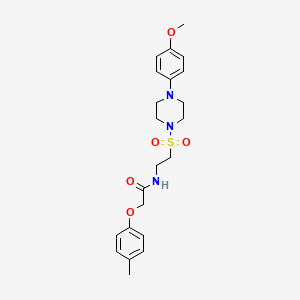
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)
![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)
![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)
![1-[3-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]prop-2-en-1-one](/img/structure/B2963108.png)
